
Tiquizium (bromide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tiquizium bromide is an organic bromide salt of tiquizium. It is primarily used as an antispasmodic drug for the treatment of convulsion and hypermobility in conditions such as gastritis, gastric ulcer, duodenal ulcer, enteritis, irritable bowel syndrome, gallbladder disease, biliary tract disease, and urolithiasis . The compound has a molecular formula of C19H24NS2.Br and a molecular weight of 410.4 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Tiquizium bromide can be synthesized through various methods involving thiophene derivatives. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of tiquizium bromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and not publicly disclosed.
化学反应分析
Types of Reactions
Tiquizium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene rings in the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of tiquizium, while oxidation and reduction reactions can modify the thiophene rings.
科学研究应用
Tiquizium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of thiophene derivatives and their reactivity.
Biology: Investigated for its effects on muscarinic receptors and its potential as an antimuscarinic agent.
Medicine: Used as an antispasmodic drug to treat gastrointestinal, biliary, and urinary disorders.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.
作用机制
Tiquizium bromide exerts its effects primarily by acting as a muscarinic antagonist. It binds to muscarinic cholinergic receptors but does not activate them, thereby blocking the actions of endogenous acetylcholine or exogenous agonists . This action prevents spasms of smooth muscles in the gastrointestinal, biliary, and urinary systems . The compound has a high affinity for M1, M2, and M3 muscarinic receptor subtypes .
相似化合物的比较
Similar Compounds
- Timepidium bromide
- Tiaprofenic acid
- Tinoridine
- Tenidap
- Zileuton
Uniqueness
Tiquizium bromide is unique due to its specific structure, which includes two thiophene rings and a quaternary ammonium group. This structure contributes to its high affinity for muscarinic receptors and its effectiveness as an antispasmodic agent . Compared to similar compounds, tiquizium bromide has a distinct mechanism of action and a broader range of therapeutic applications.
属性
分子式 |
C19H24BrNS2 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
(5R)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide |
InChI |
InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16?,20-;/m1./s1 |
InChI 键 |
VKBNGRDAHSELMQ-ALAWQYECSA-M |
手性 SMILES |
C[N@+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] |
规范 SMILES |
C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


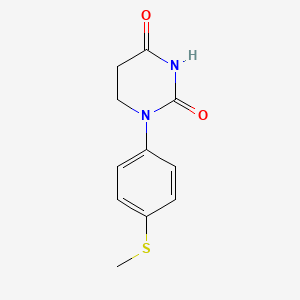
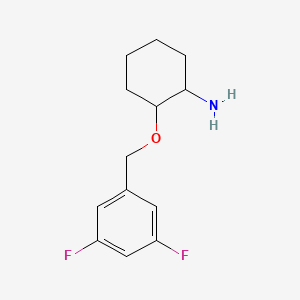
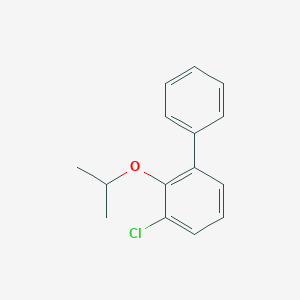
![tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14779042.png)
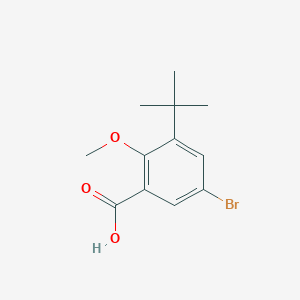
![tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14779050.png)
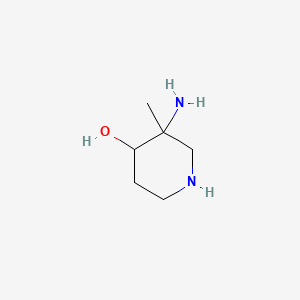
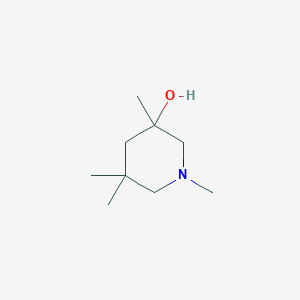
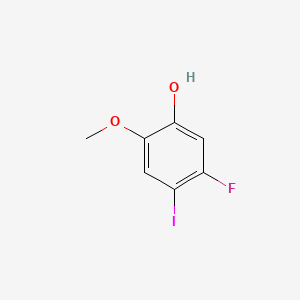
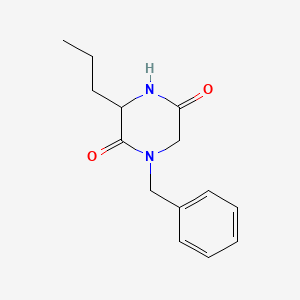
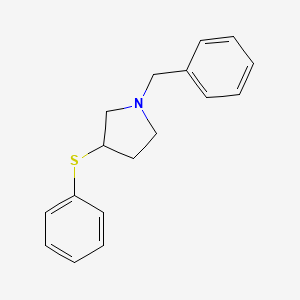


![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)
